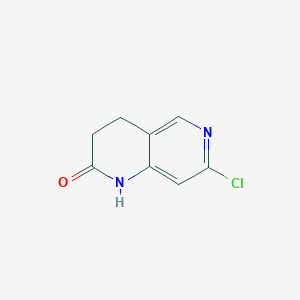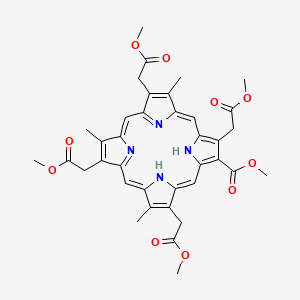
tert-Butyl 2,5-Dichloroquinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,5-Dichloroquinazoline-4-acetate is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of tert-butyl and dichloro substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,5-Dichloroquinazoline-4-acetate typically involves the cyclization of tert-butyl (2-cyanoaryl)carbamates using readily accessible Boc-protected o-amino nitriles. The reaction proceeds smoothly at room temperature using 1 equivalent of hydrogen peroxide under basic conditions . This method is compatible with a variety of aromatic and heteroaromatic substrates with different functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,5-Dichloroquinazoline-4-acetate can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: As mentioned in the preparation methods, cyclization is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Hydrogen Peroxide: Used in the cyclization process under basic conditions.
Nucleophiles: For substitution reactions, common nucleophiles like amines or thiols can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile.
Scientific Research Applications
tert-Butyl 2,5-Dichloroquinazoline-4-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: May be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The exact mechanism of action for tert-Butyl 2,5-Dichloroquinazoline-4-acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-diones: These compounds share a similar core structure and can be synthesized using similar methods.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research contexts.
Uniqueness
tert-Butyl 2,5-Dichloroquinazoline-4-acetate is unique due to the presence of tert-butyl and dichloro substituents, which can influence its reactivity and potential applications. Its specific structure may offer advantages in certain chemical reactions or biological studies.
Properties
Molecular Formula |
C14H14Cl2N2O2 |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
tert-butyl 2-(2,5-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-11(19)7-10-12-8(15)5-4-6-9(12)17-13(16)18-10/h4-6H,7H2,1-3H3 |
InChI Key |
LQLHVRLEPGHFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15337852.png)










![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)
